Quinuclidin-3-yldi-o-tolylmethanol hydrochloride

CNS pharmacology neurobehavioral testing sedation liability

Quinuclidin-3-yldi-o-tolylmethanol hydrochloride (Bicarphen/Sequifenadine HCl) is a quinuclidine-based dual H1-histamine and 5-HT antagonist with a CNS-activating—rather than sedating—profile, directly contrasting diphenhydramine. Its prolonged anti-5-HT activity (3–4 h vs. 1.5 h for Phencarol) and precise, concentration-dependent Na+ channel blockade (50% block at 2×10⁻⁶ M; 100% at 2.5×10⁻⁴ M) without affecting K+, Ca2+, or Cl− channels distinguish it from generic antihistamines. This selectivity enables dissection of arrhythmogenic mechanisms and calcium-dependent pathways. Researchers requiring sedation-free behavioral pharmacology, sustained serotonin blockade, or mechanistic ion channel studies should procure this compound over first-generation H1 antagonists.

Molecular Formula C22H28ClNO
Molecular Weight 357.9 g/mol
CAS No. 57734-70-0
Cat. No. B000038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinuclidin-3-yldi-o-tolylmethanol hydrochloride
CAS57734-70-0
Synonyms1-azabicyclo[2.2.2]octan-3-yl-bis(2-methylphenyl)methanol; hydrochloride
Molecular FormulaC22H28ClNO
Molecular Weight357.9 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(C2C[NH+]3CCC2CC3)(C4=CC=CC=C4C)O.[Cl-]
InChIInChI=1S/C22H27NO.ClH/c1-16-7-3-5-9-19(16)22(24,20-10-6-4-8-17(20)2)21-15-23-13-11-18(21)12-14-23;/h3-10,18,21,24H,11-15H2,1-2H3;1H
InChIKeyWCYWFJOJKZCSAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancecolorless crystal powder

Quinuclidin-3-yl-di-o-tolylmethanol Hydrochloride (57734-70-0): A Quinuclidine-Based H1/5-HT Dual Antagonist for Research Procurement


Quinuclidin-3-yl-di-o-tolylmethanol hydrochloride (CAS 57734-70-0), also known as Bicarphen or Sequifenadine hydrochloride, is a quinuclidine derivative that functions as a dual H1-histamine receptor antagonist and 5-HT (serotonin) antagonist [1]. It is structurally characterized by a rigid bicyclic quinuclidine core with two ortho-tolyl groups attached via a carbinol linkage, distinguishing it from simpler diarylmethane antihistamines. The compound is classified as a non-sedating antihistamine with the unique additional capability of activating diamine oxidase to accelerate histamine degradation [2]. Unlike first-generation H1 antagonists, this compound exhibits a predominantly activating rather than sedating effect on the central nervous system [3].

Why Quinuclidin-3-yl-di-o-tolylmethanol Hydrochloride (57734-70-0) Cannot Be Substituted with Generic H1 Antagonists or Quinuclidine Analogs


Substituting Quinuclidin-3-yl-di-o-tolylmethanol hydrochloride with common H1 antihistamines such as diphenhydramine or with structurally related quinuclidine derivatives such as Quifenadine (Phencarol) fundamentally alters experimental outcomes. While Quifenadine shares the quinuclidine scaffold, it bears unsubstituted phenyl groups rather than ortho-tolyl moieties, resulting in a significantly different receptor selectivity profile and functional behavior . This compound exhibits dual H1 and 5-HT antagonism, low muscarinic acetylcholine receptor (mAChR) affinity, and lack of binding to H2 or 5-HT2 receptors, whereas diphenhydramine produces pronounced sedation and carries higher mAChR-associated off-target effects [1]. The following quantitative evidence establishes the specific dimensions along which this compound diverges from alternatives, enabling informed scientific selection.

Quinuclidin-3-yl-di-o-tolylmethanol Hydrochloride (57734-70-0): Quantitative Differential Evidence for Scientific Selection


CNS Activating Effect Versus Diphenhydramine: Divergent Neuropharmacological Profile

Quinuclidin-3-yl-di-o-tolylmethanol hydrochloride (Bicarphen) exhibits a predominantly activating rather than sedating effect on the central nervous system, in direct contrast to diphenhydramine (dimedrol). This qualitative functional difference is supported by multiple in vivo behavioral and electrophysiological endpoints [1].

CNS pharmacology neurobehavioral testing sedation liability

Enhanced Anti-5-HT Bronchoprotection with Prolonged Duration Versus Phencarol

Quinuclidin-3-yl-di-o-tolylmethanol hydrochloride provides enhanced and prolonged protection against 5-HT-induced bronchoconstriction compared to Phencarol (Quifenadine), a structurally related quinuclidine antihistamine .

serotonin antagonism bronchoconstriction duration of action

Selective Antiarrhythmic Activity: Efficacy Against Calcium-Mediated but Not Sodium-Mediated Arrhythmias

Quinuclidin-3-yl-di-o-tolylmethanol hydrochloride (Bicarphen) demonstrates antiarrhythmic activity with a distinct mechanistic selectivity profile that distinguishes it from broad-spectrum antiarrhythmic agents [1].

cardiac electrophysiology antiarrhythmic calcium transport

Sodium Channel Blockade: Concentration-Dependent Inhibition in Hippocampal Neurons

Quinuclidin-3-yl-di-o-tolylmethanol hydrochloride acts as a sodium channel blocker with defined concentration-response parameters in native neuronal tissue, providing a reference point for ion channel studies .

ion channel pharmacology sodium channel electrophysiology

Low Muscarinic Acetylcholine Receptor Affinity: Quantified pIC50 Values

Quinuclidin-3-yl-di-o-tolylmethanol hydrochloride exhibits low affinity for muscarinic acetylcholine receptors (mAChR) as measured by [³H]-quinuclidinyl-3-benzylate displacement, providing a reference for its anticholinergic liability profile .

muscarinic receptor off-target profiling receptor binding

Diamine Oxidase Activation: Enzyme Stimulation with Quantitative Time-Course Data

Quinuclidin-3-yl-di-o-tolylmethanol hydrochloride activates diamine oxidase, an enzyme that catalyzes histamine degradation, providing a secondary mechanism for reducing tissue histamine levels beyond H1 receptor blockade alone .

histamine metabolism enzyme activation diamine oxidase

Optimal Research and Industrial Applications for Quinuclidin-3-yl-di-o-tolylmethanol Hydrochloride (57734-70-0) Based on Quantitative Evidence


Neurobehavioral Studies Requiring Non-Sedating H1/5-HT Antagonism

Based on direct comparative evidence showing CNS activating effects rather than the sedation produced by diphenhydramine [1], this compound is indicated for in vivo behavioral pharmacology experiments where sedative confounds must be avoided. The activating profile makes it suitable for studies requiring preserved locomotor activity, cognitive assessment, or EEG monitoring during antihistamine administration. Procurement should prioritize this compound over diphenhydramine or first-generation antihistamines for any CNS-focused study where sedation would interfere with endpoint interpretation [1].

Sustained Serotonin Antagonism in Respiratory or Allergic Models

The extended duration of anti-5-HT action (3-4 hours) demonstrated in guinea pig bronchoconstriction models, compared to only 1.5 hours for Phencarol , supports the selection of this compound for experimental protocols requiring prolonged serotonin receptor blockade. This property is particularly valuable in aerosol challenge studies, models of allergic airway hyperresponsiveness, and any paradigm where frequent redosing is impractical or introduces procedural variability .

Mechanistic Cardiac Arrhythmia Research Distinguishing Calcium-Dependent Pathways

The selective antiarrhythmic efficacy profile—effective against calcium chloride-, strophanthin-, and epinephrine-induced arrhythmias but ineffective against aconitine- and barium chloride-induced arrhythmias at 1.0 mg/kg in conscious rabbits [2]—positions this compound as a tool for dissecting arrhythmogenic mechanisms. Researchers investigating calcium-mediated cardiac dysfunction or distinguishing calcium-dependent from sodium-dependent arrhythmia pathways should consider this compound for its mechanistic specificity, as opposed to broad-spectrum antiarrhythmics that lack this discriminatory capacity [2].

Ion Channel Pharmacology Studies with Defined Sodium Channel Blockade Parameters

The defined concentration-response relationship for sodium channel blockade in hippocampal CA1-CA3 neurons (50% block at 2×10⁻⁶ M; 100% block at 2.5×10⁻⁴ M) makes this compound suitable for electrophysiological studies requiring precise control over sodium channel inhibition. Researchers can select concentrations to achieve partial or complete blockade based on experimental objectives. The additional characterization of negligible effects on K+ channels (meagre reversible blockade at 10⁻⁵ M) and no effect on Ca2+ or Cl- channels supports its use as a selective Na+ channel tool in native neuronal preparations.

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